molecular formula C7H4BrClF3N B13653898 2-(Bromomethyl)-5-chloro-4-(trifluoromethyl)pyridine

2-(Bromomethyl)-5-chloro-4-(trifluoromethyl)pyridine

Cat. No.: B13653898
M. Wt: 274.46 g/mol
InChI Key: PXSVEKSTBUBPMP-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-chloro-4-(trifluoromethyl)pyridine is a heterocyclic organic compound with the molecular formula C7H4BrClF3N. This compound is characterized by the presence of bromomethyl, chloro, and trifluoromethyl groups attached to a pyridine ring. It is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-chloro-4-(trifluoromethyl)pyridine typically involves the bromination of 5-chloro-4-(trifluoromethyl)pyridine. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through a radical mechanism, resulting in the substitution of a hydrogen atom by a bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-chloro-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to remove the bromine atom, yielding 5-chloro-4-(trifluoromethyl)pyridine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Products such as 2-(azidomethyl)-5-chloro-4-(trifluoromethyl)pyridine.

    Oxidation: 2-(Carboxymethyl)-5-chloro-4-(trifluoromethyl)pyridine.

    Reduction: 5-Chloro-4-(trifluoromethyl)pyridine.

Scientific Research Applications

2-(Bromomethyl)-5-chloro-4-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to introduce trifluoromethyl groups, which can enhance the metabolic stability and bioavailability of drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as increased hydrophobicity or chemical resistance.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-chloro-4-(trifluoromethyl)pyridine depends on the specific application and the target molecule. In general, the bromomethyl group can act as an electrophile, reacting with nucleophiles to form covalent bonds. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. The chloro group can also participate in various chemical reactions, further modifying the compound’s behavior.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(trifluoromethyl)pyridine: Similar structure but lacks the chloro group.

    2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but lacks the bromomethyl group.

    2-(Bromomethyl)-4-(trifluoromethyl)pyridine: Similar structure but lacks the chloro group.

Uniqueness

2-(Bromomethyl)-5-chloro-4-(trifluoromethyl)pyridine is unique due to the combination of bromomethyl, chloro, and trifluoromethyl groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules. The presence of these functional groups allows for diverse chemical modifications, enhancing its utility in various applications.

Properties

Molecular Formula

C7H4BrClF3N

Molecular Weight

274.46 g/mol

IUPAC Name

2-(bromomethyl)-5-chloro-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H4BrClF3N/c8-2-4-1-5(7(10,11)12)6(9)3-13-4/h1,3H,2H2

InChI Key

PXSVEKSTBUBPMP-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1C(F)(F)F)Cl)CBr

Origin of Product

United States

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